N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 688336-66-5
Cat. No.: VC4240693
Molecular Formula: C18H12ClF4N3OS
Molecular Weight: 429.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688336-66-5 |
|---|---|
| Molecular Formula | C18H12ClF4N3OS |
| Molecular Weight | 429.82 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H12ClF4N3OS/c19-14-6-1-11(18(21,22)23)9-15(14)25-16(27)10-28-17-24-7-8-26(17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,25,27) |
| Standard InChI Key | DPKCXMQSAIHAOS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often start with the preparation of the imidazole ring, followed by the introduction of phenyl and trifluoromethyl groups. The final step usually involves forming the acetamide linkage under controlled conditions.
Synthetic Routes
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Preparation of Imidazole Ring: This step involves the formation of the imidazole core, which is crucial for the biological activity of the compound.
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Introduction of Functional Groups: The introduction of the phenyl and trifluoromethyl groups is typically achieved through substitution reactions.
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Formation of Acetamide Linkage: This step involves the coupling of the imidazole derivative with an appropriate acetamide precursor.
Industrial Production Methods
Industrial production may utilize large-scale organic synthesis techniques, including automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions
Compounds with similar structures can undergo various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
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Oxidation: Introduces oxygen-containing functional groups using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: Removes oxygen or adds hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: Replaces one functional group with another using reagents like halogens and nucleophiles.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aqueous or organic solvents |
| Reduction | LiAlH4, NaBH4 | Inert atmosphere, low temperature |
| Substitution | Halogens, nucleophiles | Varies depending on the nucleophile |
Biological Activity
Compounds with similar structures, particularly those containing imidazole and sulfanyl groups, exhibit diverse biological activities. These activities are often related to their ability to interact with enzymes, receptors, or other proteins involved in biological processes.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and imidazole show significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance potency against resistant strains.
| Compound Name | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 10 |
| Imidazole Derivative B | E. coli | 15 |
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